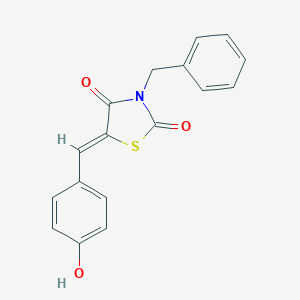

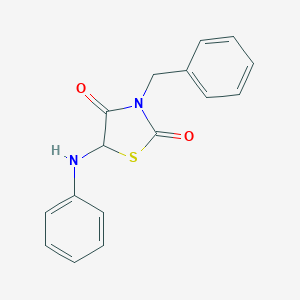

![molecular formula C18H19N3O3S B228617 N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B228617.png)

N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide, also known as NBPT, is a chemical compound that has been widely used in the agricultural industry as a nitrification inhibitor. Its primary function is to slow down the process of nitrification, which is the conversion of ammonium to nitrate in the soil. This process is essential for plant growth, but excessive nitrification can lead to environmental problems such as groundwater contamination, acid rain, and greenhouse gas emissions. NBPT has been found to be an effective solution to these problems, and its use has been increasing in recent years.

Mécanisme D'action

N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide works by inhibiting the activity of the enzyme urease, which is responsible for the conversion of urea to ammonium in the soil. This slows down the process of nitrification by reducing the availability of ammonium for conversion to nitrate. As a result, the release of nitrate into the environment is reduced, and the efficiency of nitrogen uptake by plants is improved.

Biochemical and Physiological Effects:

N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide has been found to have minimal toxicity to plants and animals, and it is rapidly metabolized in the soil. However, some studies have suggested that N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide may have negative effects on soil microbial communities, which could have long-term impacts on soil health and fertility.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide in lab experiments is its ability to control the rate of nitrification, which can be difficult to achieve using other methods. Additionally, N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide is relatively easy to apply and does not require specialized equipment or expertise. However, N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide is not effective in all soil types, and its effectiveness can be influenced by factors such as temperature, moisture, and soil pH.

Orientations Futures

There are several areas of research that could further improve our understanding of N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide and its potential applications. These include:

1. Developing new synthesis methods for N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide that are more efficient and environmentally friendly.

2. Investigating the long-term effects of N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide on soil health and fertility.

3. Developing new formulations of N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide that are more effective in different soil types and under different environmental conditions.

4. Studying the potential interactions between N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide and other agricultural chemicals, such as herbicides and pesticides.

5. Investigating the potential use of N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide in other industries, such as wastewater treatment and bioremediation.

Overall, N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide is a promising chemical compound with significant potential for improving the sustainability of agriculture and reducing environmental impact. Further research is needed to fully understand its properties and potential applications.

Méthodes De Synthèse

N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide is synthesized through a multi-step process that involves the reaction of 4-tert-butyl-2-nitroaniline with thiophosgene to form 4-tert-butyl-2-nitrophenyl isothiocyanate. This intermediate is then reacted with benzamide to form N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide. The synthesis process is complex and requires careful control of reaction conditions to obtain a high yield and purity of the final product.

Applications De Recherche Scientifique

N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide has been extensively studied for its potential as a nitrification inhibitor in agriculture. It has been found to be effective in reducing nitrate leaching from fertilized soils, which can lead to improved crop yields and reduced environmental impact. Additionally, N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide has been shown to improve nitrogen use efficiency in plants, which can lead to reduced fertilizer requirements and cost savings for farmers.

Propriétés

Formule moléculaire |

C18H19N3O3S |

|---|---|

Poids moléculaire |

357.4 g/mol |

Nom IUPAC |

N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide |

InChI |

InChI=1S/C18H19N3O3S/c1-18(2,3)13-9-10-14(15(11-13)21(23)24)19-17(25)20-16(22)12-7-5-4-6-8-12/h4-11H,1-3H3,(H2,19,20,22,25) |

Clé InChI |

ZOOFKBCQNKKVJB-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)[N+](=O)[O-] |

SMILES canonique |

CC(C)(C)C1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)

![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide](/img/structure/B228546.png)

![(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228560.png)

![[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea](/img/structure/B228562.png)

![5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide](/img/structure/B228565.png)

![4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B228570.png)

![2-[(2E)-2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B228581.png)